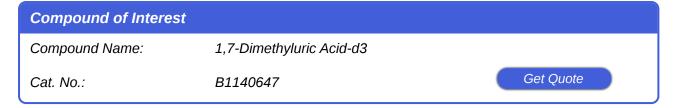


# In-depth Technical Guide: 1,7-Dimethyluric Acidd3

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of **1,7-Dimethyluric Acid-d3**, a deuterated isotopologue of the caffeine metabolite, **1,7-Dimethyluric acid**. This document collates available data on its chemical and physical properties, metabolic pathway, and safety information. Due to the limited availability of a specific Safety Data Sheet (SDS) for **1,7-Dimethyluric Acid-d3**, this guide also draws upon information from its non-deuterated counterpart and related isomers to provide a thorough understanding of its safety profile.

## **Chemical and Physical Properties**

The following tables summarize the key chemical and physical properties of **1,7-Dimethyluric Acid-d3** and its non-deuterated form.

Table 1: Chemical Identity of 1,7-Dimethyluric Acid-d3



Property	Value	
Chemical Name	1,7-Dimethyluric Acid-d3	
Synonyms	7,9-Dihydro-1-(methyl-d3)-7-methyl-1H-purine- 2,6,8(3H)-trione	
CAS Number	1189713-08-3	
Molecular Formula	C7H5D3N4O3	
Molecular Weight	199.18 g/mol	

Table 2: Physical and Chemical Properties of 1,7-Dimethyluric Acid (Non-deuterated)

Property	Value	
Appearance	White to off-white or light grey solid	
Melting Point	>300 °C	
Solubility	Soluble in DMSO	
Storage Temperature	2-8°C	

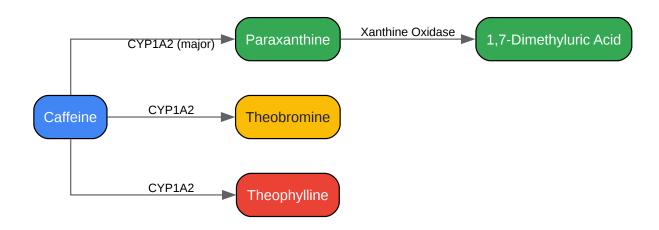
## Metabolic Pathway: Caffeine Metabolism

1,7-Dimethyluric Acid is a major metabolite of caffeine. The metabolic pathway primarily occurs in the liver and involves several key enzymatic steps. Understanding this pathway is crucial for researchers studying caffeine pharmacokinetics and metabolism.

Caffeine is first metabolized by cytochrome P450 enzymes, predominantly CYP1A2, into three primary dimethylxanthines: paraxanthine (the major metabolite), theobromine, and theophylline. Paraxanthine is then further metabolized to 1,7-dimethyluric acid.

Below is a diagram illustrating the metabolic conversion of caffeine to 1,7-Dimethyluric Acid.





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#### Caffeine Metabolism to 1,7-Dimethyluric Acid

### Safety and Handling

A specific, comprehensive Safety Data Sheet for **1,7-Dimethyluric Acid-d3** is not readily available. However, based on the SDS for the related isomer, 3,7-Dimethyluric acid, and general supplier information, the compound is not classified as hazardous. The safety profile of the deuterated form is expected to be very similar to the non-deuterated compound.

Table 3: Hazard Identification and Handling Recommendations



Hazard Class	Classification	Precautionary Statements
GHS Classification	Not a hazardous substance or mixture	None
Handling	- Avoid dust formation Avoid breathing dust, fumes, gas, mist, vapors, spray Use only in a well-ventilated area Wear protective gloves, eye protection, and face protection.	- Store in a dry, well-ventilated place Keep container tightly closed.
First Aid Measures	- Inhalation: Move person into fresh air. If not breathing, give artificial respiration Skin Contact: Wash off with soap and plenty of water Eye Contact: Flush eyes with water as a precaution Ingestion: Never give anything by mouth to an unconscious person. Rinse mouth with water.	- Consult a physician if symptoms persist.

#### Toxicological Data:

No specific quantitative toxicological data, such as LD50 values, for **1,7-Dimethyluric Acid-d3** were found in the public domain. The available information for related dimethyluric acid isomers suggests a low toxicity profile.

### **Experimental Protocols**

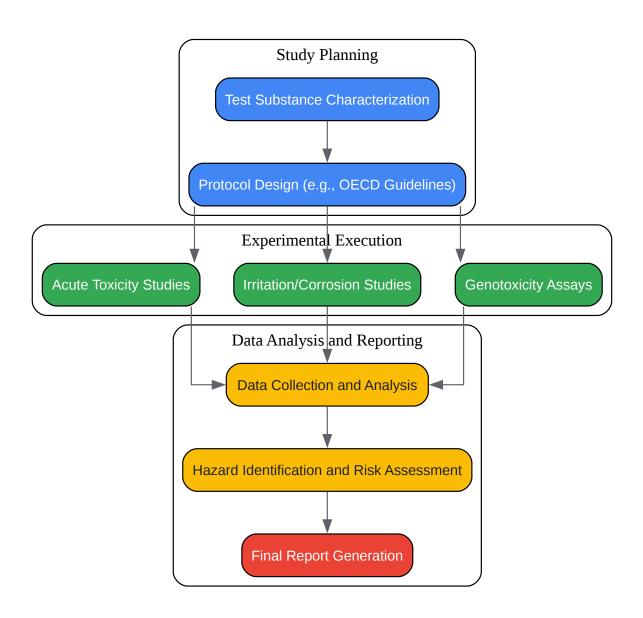
Detailed experimental protocols for the safety and toxicological assessment of **1,7-Dimethyluric Acid-d3** are not available in the reviewed literature. For researchers planning to conduct such studies, standard OECD guidelines for the testing of chemicals should be followed. These would typically include:

• Acute Oral Toxicity (OECD 423): To determine the short-term toxicity of a single oral dose.



- Dermal Irritation/Corrosion (OECD 404): To assess the potential for skin irritation.
- Eye Irritation/Corrosion (OECD 405): To assess the potential for eye irritation.
- Bacterial Reverse Mutation Test (Ames Test, OECD 471): To evaluate the mutagenic potential of the substance.

The workflow for a general toxicological assessment is outlined in the diagram below.



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#### **General Toxicological Assessment Workflow**

Disclaimer: This document is intended for informational purposes only and is not a substitute for a formal Safety Data Sheet. Researchers and laboratory personnel should always consult the most current safety information provided by the supplier before handling this chemical and adhere to all applicable safety regulations and best practices.

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